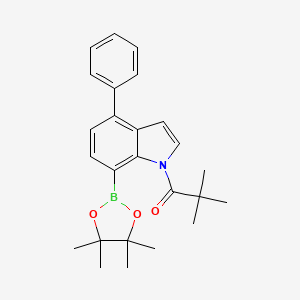![molecular formula C8H8N4O2 B13325037 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid](/img/structure/B13325037.png)
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridazines These compounds are characterized by the fusion of a pyrazole ring with a pyridazine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-diaminopyridazine with 1,3-diketones under acidic conditions to form the pyrazolopyridazine core. The carboxylic acid group can be introduced through subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrazole and pyrimidine ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused with a pyrazole and pyrimidine ring system.
Uniqueness
1,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8N4O2 |
|---|---|
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
1,5-dimethylpyrazolo[3,4-c]pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-6(8(13)14)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3,(H,13,14) |
InChI-Schlüssel |
FQZGHNAXUMVCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N=N1)N(N=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)




![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
![3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13324985.png)

![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)


![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13325018.png)

![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
